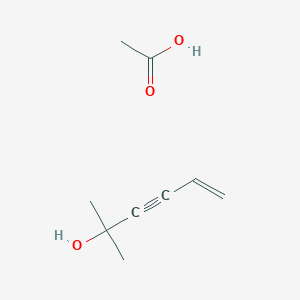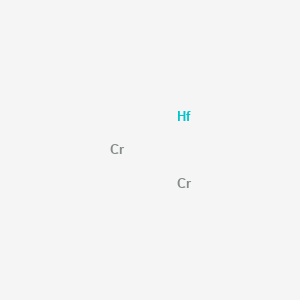![molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0](/img/structure/B14717764.png)
Dibutyl[bis(tert-butylsulfanyl)]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C16H36S2Sn It is characterized by the presence of two butyl groups and two tert-butylsulfanyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:
Bu2SnCl2+2(t-BuS)H→Bu2Sn(S-t-Bu)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Comparison
Dibutyl[bis(tert-butylsulfanyl)]stannane is unique due to the presence of tert-butylsulfanyl groups, which impart distinct chemical properties compared to other dibutyltin compounds. These properties include increased steric hindrance and altered reactivity, making it suitable for specific applications where other compounds may not be effective.
Eigenschaften
CAS-Nummer |
13371-41-0 |
|---|---|
Molekularformel |
C16H36S2Sn |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
dibutyl-bis(tert-butylsulfanyl)stannane |
InChI |
InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
CPYBDUQFAZZBJF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



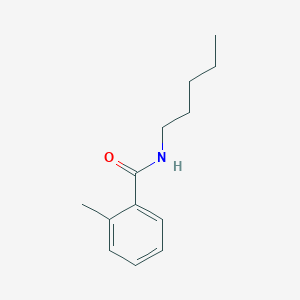
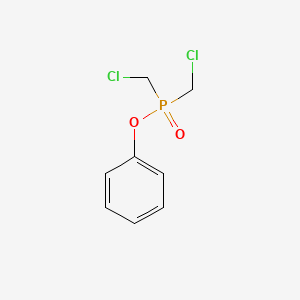
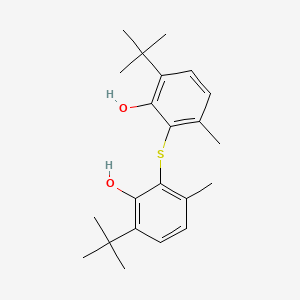
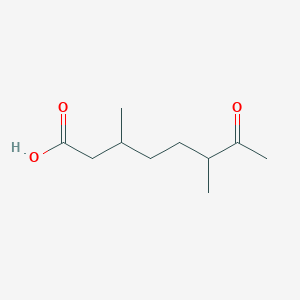

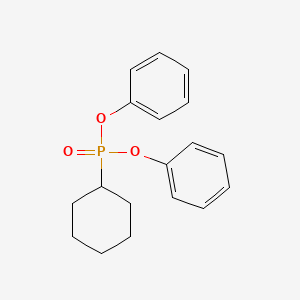


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
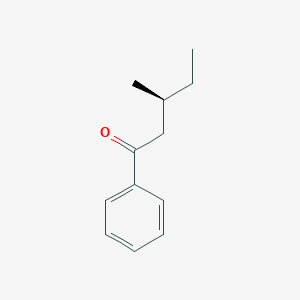
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)
